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Compound of Interest

Compound Name: Triacetin-d9

Cat. No.: B15573537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrum of Triacetin-d9 (Glyceryl-

1,2,3-tri(acetate-d3)), a deuterated isotopologue of Triacetin. Triacetin-d9 is commonly utilized

as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the

determination of Triacetin in various matrices. Understanding its mass spectrometric behavior

is crucial for method development, data interpretation, and ensuring analytical accuracy.

Chemical Structure and Properties
Triacetin-d9 is a triglyceride where the three acetyl groups of Triacetin are replaced with

trideuterioacetyl groups.

Property Value

Chemical Formula C₉H₅D₉O₆

Molecular Weight 227.26 g/mol [1]

IUPAC Name
2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-

trideuterioacetate[1]

Synonyms
Glyceryl triacetate-d9, 1,2,3-Propanetriol

tri(acetate-d3)
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Predicted Electron Ionization Mass Spectrum of
Triacetin-d9
While a publicly available, experimentally determined mass spectrum for Triacetin-d9 is not

readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably

predicted by analyzing the mass spectrum of its non-deuterated counterpart, Triacetin,

available in the NIST Mass Spectral Database. The deuteration is on the methyl groups of the

acetyl moieties, leading to predictable mass shifts in the resulting fragment ions.

The primary fragmentation of Triacetin involves the loss of acetyl and acetyloxyl groups, as well

as rearrangements. In Triacetin-d9, the mass of the acetyl group (-COCH₃) shifts from 43 Da

to 46 Da (-COCD₃), and the acetyloxyl group (-OCOCH₃) shifts from 59 Da to 62 Da (-

OCOCD₃).

The following table summarizes the major predicted fragment ions for Triacetin-d9, with their

corresponding m/z values and a comparison to the fragments of unlabeled Triacetin.
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Predicted m/z for
Triacetin-d9

Corresponding m/z
for Triacetin

Proposed
Fragment Ion
Structure/Formula

Predicted Relative
Intensity

227 218
[C₉H₅D₉O₆]⁺˙

(Molecular Ion)
Low

184 175 [M - COCD₃]⁺ Moderate

166 159 [M - OCOCD₃]⁺ High

145 145
[C₅H₅O₄]⁺ (from

glycerol backbone)
Moderate

124 115
[M - OCOCD₃ -

CD₂CO]⁺
Moderate

103 103
[C₄H₃O₃]⁺ (from

glycerol backbone)
High

82 73 [C₃H₂DO₃]⁺ Low

46 43 [CD₃CO]⁺
Very High (Base

Peak)

Key Fragmentation Pathways
The electron ionization of Triacetin-d9 leads to a series of characteristic fragmentation events.

The initial ionization produces a molecular ion which is often of low abundance. The major

fragmentation pathways involve the cleavage of the ester bonds, leading to the formation of

stable acylium ions and neutral radical losses.
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Fragmentation Pathway of Triacetin-d9
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Caption: Proposed electron ionization fragmentation pathway of Triacetin-d9.

Experimental Protocol for GC-MS Analysis
The following is a detailed protocol for the analysis of Triacetin-d9 using Gas Chromatography-

Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization

based on the specific instrumentation and analytical objectives.

1. Sample Preparation

Standard Solution: Prepare a stock solution of Triacetin-d9 in a suitable solvent such as

methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by

serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
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Sample Matrix: For use as an internal standard, spike the sample matrix with a known

concentration of the Triacetin-d9 working solution prior to extraction. The concentration

should be chosen to be in the mid-range of the calibration curve of the unlabeled Triacetin.

2. Gas Chromatography (GC) Conditions

Instrument: A standard gas chromatograph equipped with a split/splitless injector.

Column: A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x

0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary

phase (e.g., DB-5ms or equivalent).

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Injection Mode: Splitless for low concentrations or split (e.g., 20:1) for higher concentrations.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 10 °C/min.

Final hold: Hold at 240 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

Instrument: A quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For

quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced

sensitivity and selectivity.

SIM Ions for Triacetin-d9:

Quantifier Ion: m/z 46 (the base peak, most intense).

Qualifier Ions: m/z 166 and m/z 184 (to confirm identity).

4. Data Analysis

Qualitative Analysis: Compare the acquired full scan mass spectrum with the predicted

fragmentation pattern to confirm the identity of Triacetin-d9.

Quantitative Analysis: When used as an internal standard, calculate the response factor of

Triacetin relative to Triacetin-d9 from the calibration standards. Use this response factor to

determine the concentration of Triacetin in the unknown samples. The peak area ratio of the

quantifier ion of Triacetin to the quantifier ion of Triacetin-d9 is plotted against the

concentration of Triacetin.

Logical Workflow for Analysis
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Caption: General workflow for the quantitative analysis of Triacetin using Triacetin-d9 as an

internal standard by GC-MS.

This in-depth guide provides the foundational knowledge for researchers, scientists, and drug

development professionals to effectively utilize and interpret the mass spectrum of Triacetin-
d9. The provided experimental protocols and fragmentation analysis will aid in the development

and validation of robust analytical methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15573537?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573537?utm_src=pdf-body
https://www.benchchem.com/product/b15573537?utm_src=pdf-body
https://www.benchchem.com/product/b15573537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15573537?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Triacetin-d9
https://pubchem.ncbi.nlm.nih.gov/compound/Triacetin-d9
https://www.benchchem.com/product/b15573537#understanding-the-mass-spectrum-of-triacetin-d9
https://www.benchchem.com/product/b15573537#understanding-the-mass-spectrum-of-triacetin-d9
https://www.benchchem.com/product/b15573537#understanding-the-mass-spectrum-of-triacetin-d9
https://www.benchchem.com/product/b15573537#understanding-the-mass-spectrum-of-triacetin-d9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

